REACTION_CXSMILES
|
Br[C:2]1[N:6]2[N:7]=[CH:8][CH:9]=[CH:10][C:5]2=[N:4][CH:3]=1.C[C:12]1[S:16][C:15]([C:17]([O:19][CH3:20])=[O:18])=[CH:14][C:13]=1B1OC(C)(C)C(C)(C)O1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[N:4]1[CH:3]=[C:2]([C:13]2[CH:14]=[C:15]([C:17]([O:19][CH3:20])=[O:18])[S:16][CH:12]=2)[N:6]2[C:5]=1[CH:10]=[CH:9][CH:8]=[N:7]2 |f:3.4.5.6,7.8.9.10.11|
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Name
|
|
Quantity
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700 mg
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Type
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reactant
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Smiles
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BrC1=CN=C2N1N=CC=C2
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Name
|
|
Quantity
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1.04 g
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Type
|
reactant
|
Smiles
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CC1=C(C=C(S1)C(=O)OC)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
248 mg
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
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Name
|
potassium phosphate
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Quantity
|
2.54 mL
|
Type
|
reactant
|
Smiles
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P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
324 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
17.7 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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purged with nitrogen for 5 minutes
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Duration
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5 min
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Type
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TEMPERATURE
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Details
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after which the reaction was cooled to room temperature
|
Type
|
ADDITION
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Details
|
Saturated aqueous sodium bicarbonate was added to the mixture
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Type
|
EXTRACTION
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Details
|
The aqueous layer was then extracted with ethyl acetate (×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were then dried with magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=C(N2N=CC=CC21)C=2C=C(SC2)C(=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |